Mant-cAMP
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Overview
Description
Scientific Research Applications
Mant-cAMP is extensively used in scientific research due to its fluorescent properties. It serves as a valuable tool in the study of phosphodiesterases, enzymes that play a crucial role in the degradation of cyclic nucleotides . The compound’s fluorescence allows for the direct, quantitative, and continuous determination of enzyme activity via fluorescence detection . This compound is also used in studies involving protein-nucleotide interactions, making it a versatile tool in both biochemical and pharmacological research .
Mechanism of Action
Future Directions
Mant-cAMP, due to its stability and fluorescent properties, is a valuable tool for studying cAMP-dependent processes. Future research may focus on exploring its potential in various biomedical applications, such as in the study of autoimmune and inflammatory diseases . It may also be used to further understand the role of cAMP in cellular signaling and the regulation of immunity and tolerance .
Preparation Methods
Mant-cAMP is synthesized through a series of chemical reactions starting from adenosine-3’,5’-cyclic monophosphate. The key step involves the esterification of the 2’-hydroxy group of the ribose with methylisatoic acid. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but the compound is generally prepared in specialized laboratories for research purposes.
Chemical Reactions Analysis
Mant-cAMP undergoes various chemical reactions, primarily hydrolysis. The hydrolysis of this compound results in a significant decrease in fluorescence intensity, which is a key feature utilized in phosphodiesterase studies . The compound is also sensitive to its chemical environment, with changes in solvent composition affecting its fluorescence properties . Common reagents used in these reactions include dimethyl sulfoxide and water, with varying concentrations influencing the emission spectra .
Comparison with Similar Compounds
Mant-cAMP is unique due to its fluorescent properties, which distinguish it from other cyclic nucleotide analogues. Similar compounds include 2’-O-(N’-Methylanthraniloyl)guanosine-3’,5’-cyclic monophosphate (Mant-cGMP), cyclic cytidine-3’,5’-cyclic monophosphate (cCMP), and cyclic uridine-3’,5’-cyclic monophosphate (cUMP) . While these compounds share structural similarities, this compound’s fluorescence makes it particularly useful for studies requiring real-time monitoring of enzyme activity and protein interactions .
Properties
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLANAZAAYNYJK-TZNCIMHNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.